molecular formula C5H8N2S2 B162536 2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole CAS No. 1925-79-7

2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole

Cat. No. B162536
CAS RN: 1925-79-7
M. Wt: 160.3 g/mol
InChI Key: GGGBLZLICGWOBR-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as 1,3,4-thiadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . Thermolysis of 2,5-dimercapto-1,3,4-thiadiazole gave HNCS, CS2 and HCN, whereas 2-mercapto-5-methyl-1,3,4-thiadiazole shows a more complex fragmentation pattern forming HNCS, CH3NCS, HCN and CS2 .


Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .

Safety And Hazards

According to the safety data sheet, 1,3,4-thiadiazole is classified as having acute toxicity if swallowed, causing serious eye damage, and being toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, and in case of contact, immediate medical attention is recommended .

properties

IUPAC Name

2-ethylsulfanyl-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S2/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGBLZLICGWOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274833
Record name 2-(Ethylthio)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole

CAS RN

1925-79-7
Record name 2-(Ethylthio)-5-methyl-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1925-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylthio)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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